N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C35H34N6O6S2 and its molecular weight is 698.81. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tautomerism in NH-Pyrazoles
Research into NH-pyrazoles, a related class of compounds, has explored their tautomeric structures, which could influence their reactivity and potential as pharmaceuticals. For example, the study of annular tautomerism in curcuminoid NH-pyrazoles provides insights into their structural dynamics, which are crucial for understanding their chemical behavior and potential interactions with biological targets (Cornago et al., 2009).
Synthesis and Evaluation of Pyrazoline Derivatives
The design and synthesis of new pyrazoline-based thiazolidin-4-one derivatives have shown significant properties, including anticancer and HIV activity. Such studies highlight the potential of pyrazoline derivatives in drug development (Patel et al., 2013).
Computational and Pharmacological Evaluation
Computational and pharmacological assessments of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions demonstrate the multifaceted potential of these compounds in therapeutic applications (Faheem, 2018).
Antioxidant Additives for Lubricating Oils
Thiazole and pyrazole derivatives have also found applications outside of pharmaceuticals, such as in the development of antioxidant additives for lubricating oils, showcasing the broad utility of these chemical frameworks (Amer et al., 2011).
Antimicrobial and Anti-inflammatory Agents
The synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has been explored for their antimicrobial and anti-inflammatory properties, indicating the versatility of these compounds in developing new therapeutic agents (Kendre et al., 2015).
Mechanism of Action
Target of action
The compound “N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide” belongs to the class of pyrazoline and triazole derivatives. Pyrazoline and triazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of pyrazoline and triazole derivatives can vary widely depending on their structure and the specific biological target they interact with. They may inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes .
Biochemical pathways
The biochemical pathways affected by this compound would depend on its specific targets. Pyrazoline and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on its specific structure. Factors such as its size, polarity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. It could potentially have a wide range of effects due to the diverse biological activities of pyrazoline and triazole derivatives .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O6S2/c1-44-28-15-8-7-14-26(28)40-31(20-36-32(42)21-47-23-11-5-4-6-12-23)37-38-35(40)49-22-33(43)41-27(19-25(39-41)30-17-10-18-48-30)24-13-9-16-29(45-2)34(24)46-3/h4-18,27H,19-22H2,1-3H3,(H,36,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFRULUPPLMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide |
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